Di-tert-nonyl disulphide
CAS No.: 90062-36-5
Cat. No.: VC16979372
Molecular Formula: C18H38S2
Molecular Weight: 318.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90062-36-5 |
|---|---|
| Molecular Formula | C18H38S2 |
| Molecular Weight | 318.6 g/mol |
| IUPAC Name | 2-methyl-2-(2-methyloctan-2-yldisulfanyl)octane |
| Standard InChI | InChI=1S/C18H38S2/c1-7-9-11-13-15-17(3,4)19-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
| Standard InChI Key | VCGHXQIQFOCLKY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)(C)SSC(C)(C)CCCCCC |
Introduction
Structural and Molecular Characteristics
The tert-nonyl groups in di-tert-nonyl disulphide introduce significant steric hindrance, reducing its susceptibility to oxidative degradation compared to linear-chain disulfides . The disulfide bond itself is redox-active, enabling participation in electron transfer reactions critical to its function in industrial processes. While direct structural data for di-tert-nonyl disulphide is limited, analogous polysulfides like di-tert-nonyl polysulfide (TNPS 537) provide insights into its behavior. For example, TNPS 537 has a density of 1.03 g/cm³ at 20°C and a boiling point range of 208.3–263.8°C , properties likely shared by the disulfide variant due to similar hydrocarbon backbones.
Table 1: Comparative Physical Properties of Di-tert-nonyl Disulphide and Related Compounds
Synthesis and Industrial Production
Di-tert-nonyl disulphide is synthesized via oxidative coupling of tert-nonyl thiols using agents like hydrogen peroxide or iodine. Industrial-scale production employs continuous flow reactors to optimize yield and purity, often incorporating catalysts such as transition metal complexes to accelerate disulfide bond formation . A patented method for pre-sulfurizing catalysts describes analogous procedures:
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Impregnation: A catalyst substrate is treated with a sulfur-containing solution (e.g., 3–9% sulfur in isooctane) .
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Solvent Removal: Isooctane is evaporated under vacuum at 50°C .
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Heat Treatment: The material is heated to 120–135°C under nitrogen to stabilize the disulfide structure .
This method, while developed for polysulfides, highlights the importance of controlled temperature and inert atmospheres in preventing premature decomposition of sulfur-rich compounds.
Chemical Reactivity and Functional Behavior
The disulfide bond in di-tert-nonyl disulphide undergoes three primary reactions:
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Oxidation: Forms sulfoxides or sulfones under strong oxidizing conditions.
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Reduction: Cleaves to tert-nonyl thiols via reducing agents like lithium aluminum hydride.
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Substitution: Reacts with nucleophiles (e.g., thiolates) to form mixed disulfides .
Steric effects from the tert-nonyl groups limit reactivity compared to less hindered disulfides, making it more stable in high-temperature applications such as lubricant formulations .
Industrial Applications
Lubricant Additives
Di-tert-nonyl disulphide reduces friction and wear in mechanical systems by forming protective sulfide layers on metal surfaces. Its thermal stability (decomposition temperature >240°C) ensures performance under extreme conditions .
Catalyst Pre-sulfurization
In petroleum refining, hydrodesulfurization (HDS) catalysts require pre-sulfurization to activate their metal centers. Di-tert-nonyl disulphide serves as a sulfur donor, reacting with hydrogen to generate H₂S, which sulfidizes cobalt-molybdenum catalysts .
Table 2: Operational Parameters for Catalyst Pre-sulfurization Using Sulfur Donors
| Parameter | Conditions |
|---|---|
| Temperature | 100–220°C |
| Pressure | 15 bar H₂ |
| Sulfur Donor Concentration | 2–57% in hydrocarbon feedstock |
| Flow Rate | 150 ml/h (liquid), 30 l/h (H₂) |
Comparative Analysis with Analogous Compounds
Di-tert-nonyl disulphide’s branched structure differentiates it from linear-chain analogs like di-n-octyl disulfide:
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